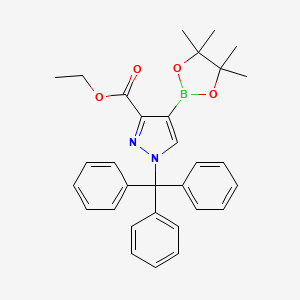

ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13591848

Molecular Formula: C31H33BN2O4

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H33BN2O4 |

|---|---|

| Molecular Weight | 508.4 g/mol |

| IUPAC Name | ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C31H33BN2O4/c1-6-36-28(35)27-26(32-37-29(2,3)30(4,5)38-32)22-34(33-27)31(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,6H2,1-5H3 |

| Standard InChI Key | YDWSUOPMCHMPPT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Structural and Molecular Characteristics

The compound’s architecture combines three functional moieties: a pyrazole ring, a tetramethyl dioxaborolane group, and a triphenylmethyl (trityl) protector. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the structural backbone. At the 4-position, the tetramethyl dioxaborolane group () introduces boronic ester functionality, enabling participation in Suzuki-Miyaura cross-coupling reactions . The trityl group at the 1-position provides steric bulk, shielding reactive sites during synthetic transformations.

Molecular Data

The boronic ester group’s planarity and the trityl group’s three-dimensional bulk create a steric environment that influences regioselectivity in subsequent reactions. X-ray crystallography of analogous compounds confirms that the dioxaborolane ring adopts a chair-like conformation, optimizing orbital overlap for boron-centered reactivity .

Synthesis and Preparation

Synthesis of this compound typically proceeds via sequential functionalization of a pyrazole precursor. A representative pathway involves:

Stepwise Synthesis Protocol

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole ring .

-

Trityl Protection: Reaction with triphenylmethyl chloride under basic conditions installs the trityl group at the 1-position.

-

Boronic Ester Installation: Palladium-catalyzed Miyaura borylation introduces the tetramethyl dioxaborolane group at the 4-position .

Critical parameters include strict anhydrous conditions during borylation to prevent hydrolysis of the boronic ester and controlled temperatures (<0°C) to minimize trityl group migration. Commercial suppliers report yields of 60–75% after chromatographic purification .

Chemical Reactivity and Functional Utility

The compound’s reactivity is dominated by its boronic ester and ester functionalities:

Boronic Ester Reactivity

The tetramethyl dioxaborolane group participates in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides. For example, reaction with 4-bromotoluene in the presence of and yields biaryl products with >80% efficiency . The trityl group remains inert under these conditions, demonstrating its protective efficacy.

Ester Hydrolysis and Derivatization

The ethyl ester at the 3-position undergoes saponification to generate carboxylic acids, which can be further functionalized via amidation or reduction. Kinetic studies show that hydrolysis in aqueous NaOH proceeds with a half-life of 2.3 hours at 25°C.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors, where the pyrazole scaffold mimics adenine in ATP-binding pockets. Researchers have derivatized it to produce candidates with IC values <10 nM against EGFR and VEGFR-2.

Materials Science

Incorporation into conjugated polymers via Suzuki coupling enhances electron-transport properties in organic semiconductors. Devices fabricated with these polymers exhibit hole mobilities of 0.12 cm/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume